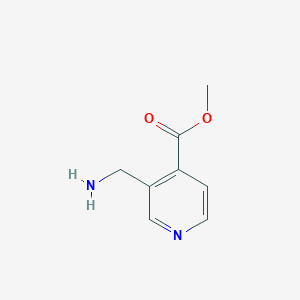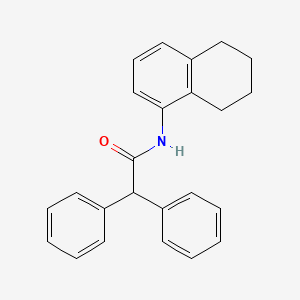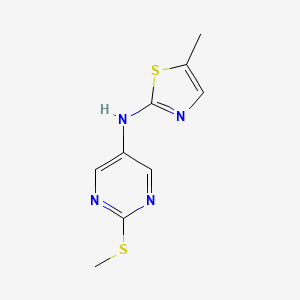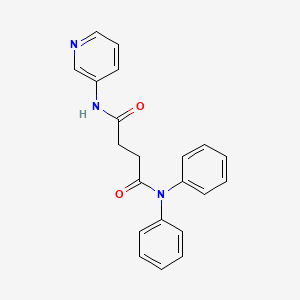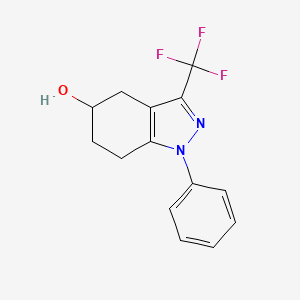![molecular formula C26H16ClNO4 B12452549 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the chromenyl group: This can be done through a condensation reaction between a chromone derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.
Reduction: The carbonyl groups in the chromenyl and furan rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Furanones and chromone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
- 5-(4-bromophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
- 5-(4-methylphenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for instance, can enhance its binding affinity to certain biological targets compared to its bromophenyl or methylphenyl analogs.
Properties
Molecular Formula |
C26H16ClNO4 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H16ClNO4/c27-19-10-8-16(9-11-19)23-12-13-24(31-23)25(29)28-20-6-3-5-17(14-20)21-15-18-4-1-2-7-22(18)32-26(21)30/h1-15H,(H,28,29) |
InChI Key |
RIENZEOMCJAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
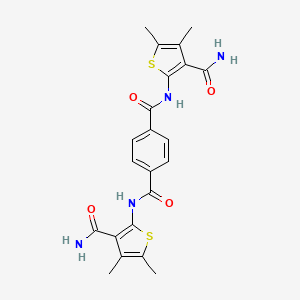

![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
